molecular formula C16H19F2NO2S B4279436 N-(ADAMANTAN-1-YL)-3,4-DIFLUOROBENZENESULFONAMIDE

N-(ADAMANTAN-1-YL)-3,4-DIFLUOROBENZENESULFONAMIDE

Cat. No.: B4279436
M. Wt: 327.4 g/mol
InChI Key: VITBEOUOSLCONN-UHFFFAOYSA-N
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Description

N-(ADAMANTAN-1-YL)-3,4-DIFLUOROBENZENESULFONAMIDE is a compound that combines the structural features of adamantane and difluorobenzenesulfonamide Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while difluorobenzenesulfonamide is a sulfonamide derivative with fluorine atoms enhancing its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(ADAMANTAN-1-YL)-3,4-DIFLUOROBENZENESULFONAMIDE typically involves the following steps:

    Preparation of 1-adamantylamine: Adamantane is first converted to 1-adamantylamine through a series of reactions, including bromination and subsequent amination.

    Synthesis of 3,4-difluorobenzenesulfonyl chloride: 3,4-difluorobenzenesulfonamide is chlorinated to form 3,4-difluorobenzenesulfonyl chloride.

    Formation of this compound: The final step involves the reaction of 1-adamantylamine with 3,4-difluorobenzenesulfonyl chloride under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-(ADAMANTAN-1-YL)-3,4-DIFLUOROBENZENESULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The adamantyl group can be oxidized or reduced under specific conditions.

    Cycloaddition Reactions: The compound can engage in cycloaddition reactions due to the presence of the aromatic ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted sulfonamides, while oxidation and reduction can modify the adamantyl group.

Scientific Research Applications

N-(ADAMANTAN-1-YL)-3,4-DIFLUOROBENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s stability and unique structure make it useful in studying biological systems and interactions.

    Industry: It can be used in the production of advanced materials and polymers due to its robust chemical structure.

Mechanism of Action

The mechanism of action of N-(ADAMANTAN-1-YL)-3,4-DIFLUOROBENZENESULFONAMIDE involves its interaction with specific molecular targets. The adamantyl group can enhance the compound’s ability to penetrate biological membranes, while the sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorine atoms may further modulate these interactions by affecting the compound’s electronic properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-Difluorobenzenesulfonamide: Lacks the adamantyl group, making it less rigid and potentially less effective in certain applications.

    1-Adamantylamine: Does not have the sulfonamide group, limiting its chemical versatility.

    N-1-adamantylbenzenesulfonamide: Similar structure but without the fluorine atoms, which can affect its reactivity and interactions.

Uniqueness

N-(ADAMANTAN-1-YL)-3,4-DIFLUOROBENZENESULFONAMIDE is unique due to the combination of the adamantyl group’s stability and the difluorobenzenesulfonamide’s reactivity. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(1-adamantyl)-3,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2NO2S/c17-14-2-1-13(6-15(14)18)22(20,21)19-16-7-10-3-11(8-16)5-12(4-10)9-16/h1-2,6,10-12,19H,3-5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITBEOUOSLCONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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